molecular formula C9H9N3S B11907927 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine

6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine

Cat. No.: B11907927
M. Wt: 191.26 g/mol
InChI Key: JYAZUKNONVQZEJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine is a heterocyclic compound that features a unique fusion of thiazole and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thiazole precursors in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its fused ring system, which imparts unique chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-amine

InChI

InChI=1S/C9H9N3S/c10-9-12-7-3-5-1-2-11-6(5)4-8(7)13-9/h3-4,11H,1-2H2,(H2,10,12)

InChI Key

JYAZUKNONVQZEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)N

Origin of Product

United States

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